![molecular formula C17H14BrNO3 B2947756 propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate CAS No. 313500-52-6](/img/structure/B2947756.png)
propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is an organic compound that features a furan ring substituted with a 2-bromophenyl group and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Coupling with 2-bromophenyl group: This step involves the coupling of the brominated furan with a 2-bromophenyl group using a palladium-catalyzed cross-coupling reaction.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Esterification: Finally, the esterification of the resulting compound with propyl alcohol yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium amide, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring and bromophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Propyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
- Propyl (2E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
- Propyl (2E)-3-[5-(2-iodophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Uniqueness
Propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens
Propiedades
IUPAC Name |
propyl (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-2-9-21-17(20)12(11-19)10-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-8,10H,2,9H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQKASPMXVFUPK-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)
![N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2947675.png)
![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)
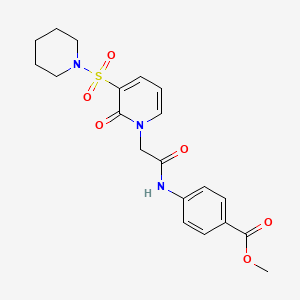
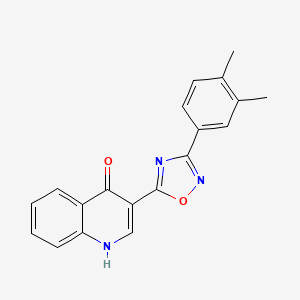
![2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)
![6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)

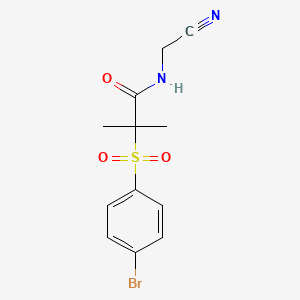
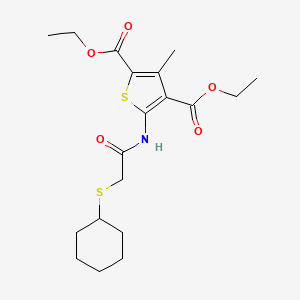
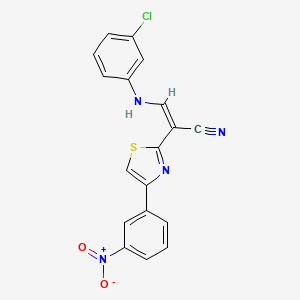
![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2947691.png)

![4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2947696.png)
